Vasodilating Potency: Bis-Sulfonyl Furoxan Matches the Top Tier of Phenylsulfonylfuroxans
In a systematic SAR study of arylthio-, arylsulphinyl-, and arylsulphonyl-substituted furoxans, 3,4-bis(phenylsulphonyl)furoxan (compound 12) exhibited an EC50 for vasodilation on rabbit aortic rings precontracted with 1 µM noradrenaline in the range of 0.055–1.07 µM, placing it among the four most potent compounds in the study alongside 4-methyl-3-(p-methoxyphenylsulphonyl)furoxan (6c), 3-phenyl-4-phenylsulphonylfuroxan (10), and 4-phenyl-3-phenylsulphonylfuroxan (11) [1]. The symmetrical bis-sulfonyl substitution achieved maximal efficacy, causing complete reversal of noradrenaline-induced contraction [1]. Critically, the vasodilating activity was shown to be enhanced by N-oxidation of the furazan ring and maximized by increasing the sulfur atom oxidation level (sulphonyl > sulphinyl > thio), establishing the bis-sulfonyl furoxan N-oxide as the optimal combination of structural features [1]. In contrast, the corresponding furazan (non-N-oxide) analogs and lower-oxidation-state sulfinyl congeners were markedly less potent [1].
| Evidence Dimension | Vasodilating potency (EC50) on rabbit aortic rings precontracted with 1 µM noradrenaline |
|---|---|
| Target Compound Data | 3,4-bis(phenylsulphonyl)furoxan (compound 12): EC50 = 0.055–1.07 µM |
| Comparator Or Baseline | 4-methyl-3-(p-methoxyphenylsulphonyl)furoxan (6c), 3-phenyl-4-phenylsulphonylfuroxan (10), 4-phenyl-3-phenylsulphonylfuroxan (11): EC50 range = 0.055–1.07 µM; other arylthio/arylsulphinyl furoxans: EC50 > 1.07 µM; furazan (non-N-oxide) analogs: significantly lower potency |
| Quantified Difference | Bis-sulfonyl furoxan is equipotent with the most active mono-sulfonyl furoxans and achieves complete noradrenaline contraction reversal; potency is enhanced >10-fold relative to thio- and sulphinyl-substituted analogs |
| Conditions | Rabbit aortic rings precontracted with 1 µM noradrenaline; in vitro organ bath assay |
Why This Matters
For procurement decisions in cardiovascular pharmacology or NO-donor drug design, this compound represents the highest oxidation-state sulfonyl furoxan scaffold with proven maximal vasodilatory efficacy, making it a superior reference standard or starting scaffold over lower-oxidation-state or non-N-oxide analogs.
- [1] Ferioli R, Folco GC, Ferretti C, Gasco AM, Medana C, Fruttero R, Civelli M, Gasco A. No-mimetic furoxans: arylsulphonylfuroxans and related compounds. Pharmacol Res. 1993 Oct-Nov;28(3):203-12. doi: 10.1006/phrs.1993.1123. PMID: 8108310. View Source
